N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a methylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with a nucleophile.
Attachment of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction between the thiazole derivative and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thiazole ring or the benzamide core, leading to the formation of reduced derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and benzamide derivatives.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The thiazole ring and the methoxyphenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Uniqueness
This compound is unique due to the presence of both the methoxyphenyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other thiazole or benzamide derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-12-17(13-7-9-15(23-2)10-8-13)20-19(25-12)21-18(22)14-5-4-6-16(11-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOLZLHYQQADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)SC)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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